molecular formula C19H17ClN2O3S2 B2634607 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide CAS No. 895459-37-7

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide

Cat. No.: B2634607
CAS No.: 895459-37-7
M. Wt: 420.93
InChI Key: YMVALCRGGWVFQW-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethylphenylamine with a suitable thioamide under acidic conditions.

    Sulfonylation: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated product.

    Acetylation: Finally, the sulfonylated thiazole is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: It could be used in the synthesis of polymers or other advanced materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonyl group.

    Protein Binding: It could be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory or anticancer therapies.

Industry

    Agrochemicals: It may be used in the development of herbicides or pesticides.

    Dyes and Pigments: The compound could be used in the synthesis of dyes or pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action for 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide would depend on its specific application. Generally, the sulfonyl group can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring may also play a role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)acetamide
  • 2-((4-methylphenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide

Uniqueness

The unique combination of the 4-chlorophenyl and 2,5-dimethylphenyl groups in the compound provides distinct chemical properties that may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-12-3-4-13(2)16(9-12)17-10-26-19(21-17)22-18(23)11-27(24,25)15-7-5-14(20)6-8-15/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVALCRGGWVFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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